

# Molecular Structure and Conformation of 2,9-Dithiadecane: A Technical Guide

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## Compound of Interest

Compound Name:	2,9-Dithiadecane
CAS No.:	56348-40-4
Cat. No.:	B1594543

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## Executive Summary

**2,9-Dithiadecane** (Systematic Name: 1,6-bis(methylthio)hexane) is a symmetrical dithioether featuring a hexamethylene spacer terminated by methylthio ( $-SMe$ ) groups. Unlike its dithiol analogs (e.g., 1,6-hexanedithiol), **2,9-dithiadecane** does not require oxidative cleavage of S–H bonds to bind metal surfaces. Instead, it forms highly reproducible donor-acceptor coordinate bonds with metals like Gold (Au), Palladium (Pd), and Platinum (Pt).

This molecule serves as a "standard candle" in Single-Molecule Break Junction (STM-BJ) experiments, allowing researchers to decouple the effects of anchoring group chemistry from backbone conformation. Its structure allows for the formation of molecular wires that exhibit distinct conductance plateaus based on the folding and extension of the central alkyl chain.

## Molecular Architecture & Nomenclature

To ensure precision in experimental design, one must distinguish between the IUPAC replacement nomenclature and the functional class name.

## Structural Identity[1]

- Common Name: **2,9-Dithiadecane**[1][2][3][4][5]
- Systematic Name: 1,6-bis(methylthio)hexane[6]
- CAS Number: 56348-40-4[6]
- Molecular Formula:  
[6]
- Molecular Weight: 178.36 g/mol

## Connectivity Analysis

The molecule consists of a 10-atom backbone where the carbon atoms at positions 2 and 9 are replaced by sulfur.

- Termini: Methyl groups ( ).
- Anchors: Thioether sulfur atoms ( ).[4]
- Spacer: Hexamethylene chain ( ).

Electronic Properties of the Anchor: The sulfur atom in the methylthio group possesses two lone pairs. Unlike thiols (-SH), which bind to gold as anionic thiolates (

) after deprotonation, the thioether sulfur in **2,9-dithiadecane** binds as a neutral donor (

). This results in a well-defined molecular orbital alignment (HOMO-dominated transport) and eliminates the ambiguity of protonation states at the electrode interface.

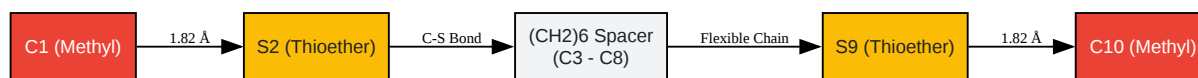


Figure 1: Connectivity and Backbone Structure of 2,9-Dithiadecane

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## Conformational Landscape

The conductance and binding properties of **2,9-dithiadecane** are dictated by the conformational freedom of the hexamethylene spacer and the C-S-C bond angles.

## The Rotational Isomeric State

The central

chain adopts multiple conformations in solution, governed by the gauche and anti (trans) energy differences.

- Anti (trans) Conformation: Dihedral angle
  - . Lowest energy state.[5] Maximizes chain length (~1.1 nm S-S distance).
- Gauche Conformation: Dihedral angle
  - . Higher energy (~0.8 kcal/mol per gauche defect) due to steric repulsion, though less severe in C-S bonds compared to C-C bonds due to the longer C-S bond length (1.82 Å vs 1.54 Å).

## Junction Geometry (STM-BJ Context)

In a break junction experiment, the molecule is mechanically stretched.

- Initial Trapping: The molecule may bridge the electrodes in a coiled or gauche-rich conformation.
- Elongation: As the electrodes separate, the chain unravels into the all-trans "zigzag" conformation.

- Rupture: The junction breaks when the force required to stretch the Au-S bond exceeds the binding energy (~0.5 - 0.7 eV for Au-SMe).

Critical Insight: The methyl group on the sulfur provides steric bulk that directs the lone pairs. In the anti conformation relative to the electrode surface, the coupling is maximized.

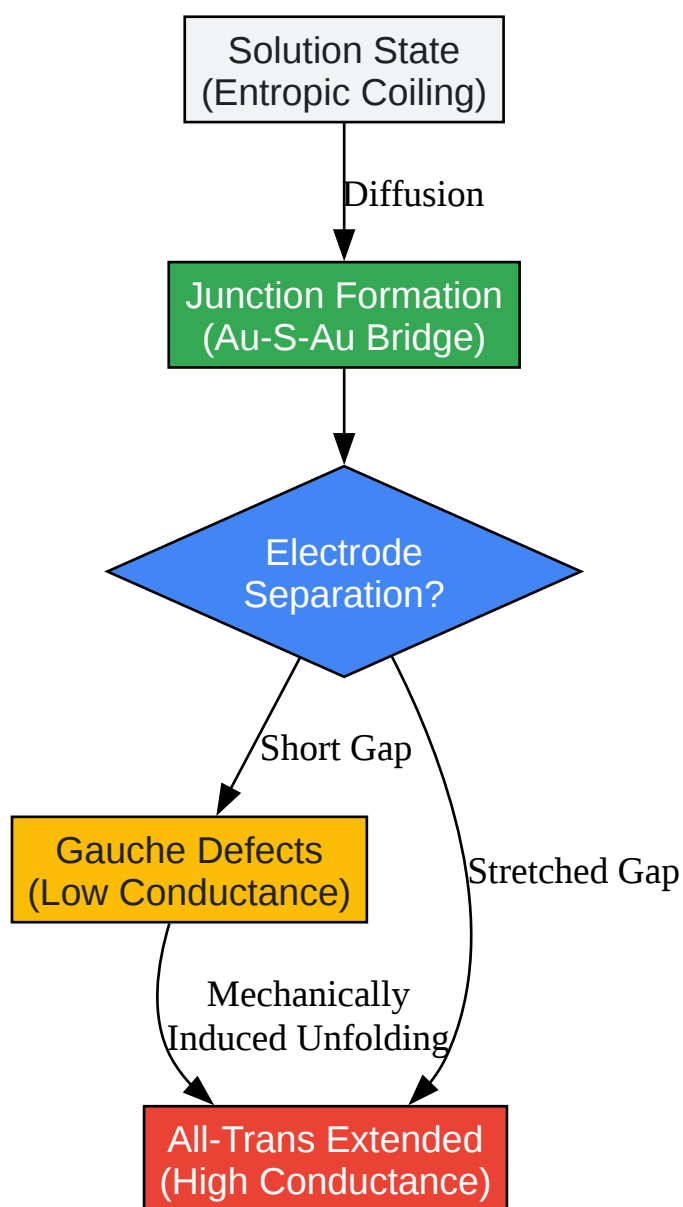


Figure 2: Conformational Evolution in Single-Molecule Junctions

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## Synthesis and Characterization Protocols

While commercially available, in-house synthesis is often required to introduce isotopic labels or high-purity grades for electronic measurements.

## Synthesis Strategy: Nucleophilic Substitution

The most robust route involves the double alkylation of 1,6-dibromohexane with sodium thiomethoxide.

Reaction:

Protocol:

- Reagents: 1,6-Dibromohexane (1.0 eq), Sodium thiomethoxide (2.5 eq).
- Solvent: Anhydrous Ethanol or THF (degassed to prevent disulfide formation, though less critical for thioethers than thiols).
- Procedure:
  - Dissolve NaSMe in solvent at 0°C under
  - Add 1,6-dibromohexane dropwise over 30 minutes.
  - Reflux for 4 hours.
  - Quench with water, extract with diethyl ether.
- Purification: Vacuum distillation (bp ~128°C at 12 mmHg).

## Characterization Data (Self-Validation)

To confirm the structure, the following spectral signatures must be observed:

Technique	Expected Signal	Interpretation
1H NMR (CDCl <sub>3</sub> )	2.49 (t, 4H)	adjacent to Sulfur ( )
2.09 (s, 6H)	Methyl protons ( )	
1.60 (m, 4H)	-methylene protons	
1.40 (m, 4H)	-methylene protons	
<sup>13</sup> C NMR	~34.0 ppm	carbon
~15.5 ppm	carbon	
MS (EI)	m/z 178 ( )	Molecular Ion

## Applications in Research

### Single-Molecule Conductance (STM-BJ)

**2,9-Dithiadecane** is the benchmark for non-covalent anchoring.

- Conductance Value: Typically measures around (where ).
- Mechanism: Tunneling through the HOMO.
- Advantage: Unlike dithiols, which can form oligomers (S-S bridges) or ill-defined contacts, the methyl-capped sulfurs of **2,9-dithiadecane** prevent oxidative polymerization, yielding cleaner conductance histograms.

## Coordination Polymers

The molecule acts as a flexible bidentate ligand (L).

- Complex Type:
- Binding Mode: Bridging ligand connecting metal centers into 1D or 2D networks.
- Example: Reaction with CuI leads to

polymeric chains where the sulfur atoms bridge copper clusters.

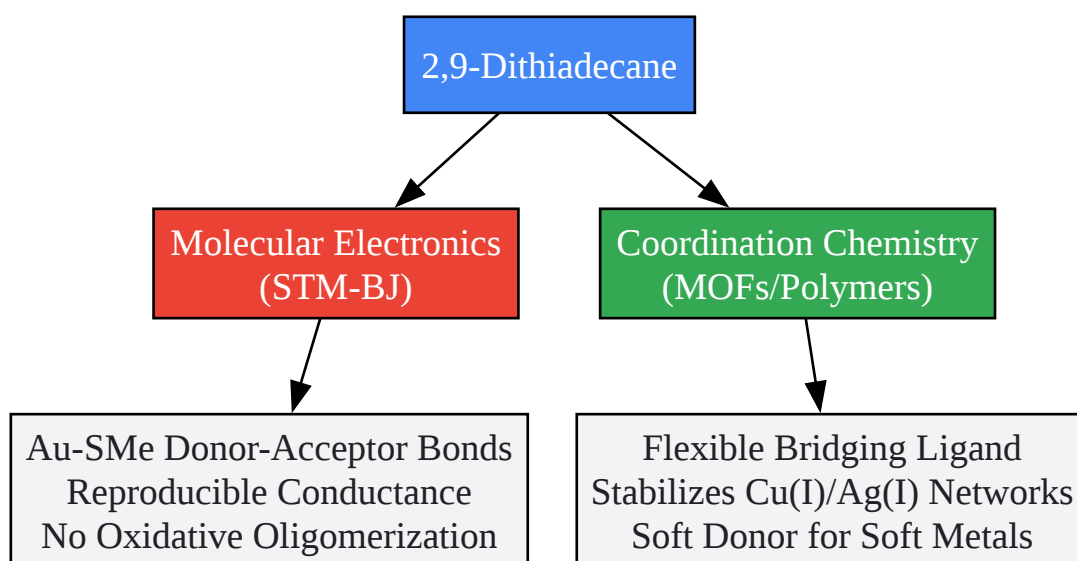


Figure 3: Primary Research Applications

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